molecular formula C17H10O2 B3055136 Benzo[c]xanthen-7-one CAS No. 63154-69-8

Benzo[c]xanthen-7-one

Cat. No.: B3055136
CAS No.: 63154-69-8
M. Wt: 246.26 g/mol
InChI Key: IIEFLOYQNMSGDX-UHFFFAOYSA-N
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Description

Benzo[c]xanthen-7-one is a heterocyclic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The unique structure of this compound, which includes a fused tricyclic system with oxygen atoms, makes it a compound of interest in medicinal chemistry and organic synthesis .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for Benzo[c]xanthen-7-one is not explicitly mentioned in the retrieved papers, xanthones in general are known for their wide range of biological activities. These include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Future Directions

The synthesis and study of xanthones like Benzo[c]xanthen-7-one continue to be a topic of interest due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields such as medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]xanthen-7-one can be achieved through various methods. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols using catalysts such as 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 . Another method involves the use of hydroxybenzoic acid derivatives and phenolic compounds in the presence of Eaton’s reagent . These reactions typically yield the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The classical Grover, Shah, and Shah method, which uses zinc chloride and phosphoryl chloride, is also utilized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]xanthen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitro compounds .

Major Products

The major products formed from these reactions include hydroxy derivatives, quinones, and substituted xanthones, which have significant biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[c]xanthen-7-one include other xanthone derivatives such as:

Uniqueness

What sets this compound apart is its potent topoisomerase inhibitory activity and its ability to selectively target cancer cells while sparing normal cells . This makes it a promising lead compound for developing new anticancer therapies.

Properties

IUPAC Name

benzo[c]xanthen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFLOYQNMSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489672
Record name 7H-Benzo[c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63154-69-8
Record name 7H-Benzo[c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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